molecular formula C16H17N3O3 B2966872 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1798039-91-4

6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2966872
CAS No.: 1798039-91-4
M. Wt: 299.33
InChI Key: DNCSKGQBOUTZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1798039-91-4) is a tetrahydropyridopyrimidine derivative of significant interest in medicinal chemistry and oncology research. This scaffold is recognized as a privileged structure in the design of novel anticancer agents due to its structural similarity to purine bases, allowing it to interact effectively with enzyme active sites . Recent studies highlight the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core as a key chemical entity in the development of inhibitors targeting oncogenic drivers. Specifically, research indicates its application in structure-based drug design for creating potent and selective inhibitors of KRAS-G12D, a highly prevalent and challenging mutation in cancers like pancreatic, biliary, and colorectal carcinomas . The compound's mechanism of action is associated with its ability to act as a multi-targeted kinase inhibitor (MTKI). Similar analogs have demonstrated potent inhibitory activity against critical kinase signaling pathways involved in tumor angiogenesis and proliferation, such as VEGFR-2 (KDR) . Furthermore, the tetrahydropyridopyrimidine scaffold has also been explored for the development of extracellular signal-regulated kinase 2 (Erk2) inhibitors, which are crucial components of the RAS/RAF/MEK/ERK signaling cascade . This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies to overcome resistance in targeted cancer therapy and for expanding the chemical space in KRAS-driven cancer research . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-13-5-11(6-14(7-13)22-2)16(20)19-4-3-15-12(9-19)8-17-10-18-15/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCSKGQBOUTZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyrido[4,3-d]pyrimidine core undergoes oxidation at specific positions depending on reaction conditions:

  • C5-C6 bond oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic media converts the C5-C6 single bond to a double bond, forming a fully aromatic pyrido[4,3-d]pyrimidine derivative .

  • Methoxy group oxidation : The 3,5-dimethoxybenzoyl moiety can be selectively oxidized using ceric ammonium nitrate (CAN) to yield quinone-like structures under controlled conditions .

Reaction Type Reagents/Conditions Major Product
C5-C6 bond oxidationKMnO₄, H₂SO₄, 80°CPyrido[4,3-d]pyrimidine with C5-C6 double bond
Methoxy group oxidationCAN, CH₃CN/H₂O, 25°C3,5-Dihydroxybenzoyl derivative

Reduction Reactions

Reductive modifications target both the heterocyclic core and the benzoyl group:

  • Catalytic hydrogenation : Hydrogenation over Pd/C selectively reduces the pyrido[4,3-d]pyrimidine ring at the C7-C8 position, yielding a partially saturated derivative .

  • Borohydride reduction : NaBH₄ in methanol reduces the carbonyl group of the benzoyl substituent to a hydroxymethyl group without affecting the heterocyclic core .

Reaction Type Reagents/Conditions Major Product
Catalytic hydrogenationH₂, Pd/C, EtOH, 50°C5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Carbonyl reductionNaBH₄, MeOH, 0°C3,5-Dimethoxybenzyl alcohol derivative

Substitution Reactions

The pyrido[4,3-d]pyrimidine system undergoes nucleophilic and electrophilic substitutions:

  • Nucleophilic aromatic substitution : The C2 and C4 positions are susceptible to substitution with amines or thiols under basic conditions .

  • Electrophilic substitution : Methoxy groups on the benzoyl moiety direct electrophiles (e.g., NO₂⁺) to the para positions during nitration .

Example :
Reaction with benzylamine in DMF at 120°C replaces the C4 methoxy group with a benzylamino group, enhancing water solubility .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzoyl group:

  • Suzuki coupling : The 3,5-dimethoxybenzoyl group undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ to introduce aryl substituents .

  • Buchwald-Hartwig amination : Amination at the benzoyl ring’s meta position is achieved using Pd₂(dba)₃ and Xantphos .

Reaction Type Reagents/Conditions Major Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C3,5-Diarylbenzoyl derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C3-Amino-5-methoxybenzoyl derivative

Cycloaddition and Ring-Opening Reactions

The pyrido[4,3-d]pyrimidine core participates in cycloadditions:

  • Diels-Alder reactions : The C5-C6 double bond (if oxidized) acts as a dienophile with electron-rich dienes like furan .

  • Ring-opening with nucleophiles : Treatment with NH₃ or hydrazine cleaves the pyrimidine ring, yielding pyridine derivatives .

Biological Activity Correlation

Modifications via these reactions significantly impact bioactivity:

  • Anticancer activity : Introduction of electron-withdrawing groups (e.g., NO₂) at the benzoyl ring enhances cytotoxicity against MCF-7 cells (IC₅₀ = 8.2 µM) .

  • Kinase inhibition : N-substituted derivatives show selectivity for PI3K and CDK4/6 kinases, with IC₅₀ values < 100 nM .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the pyrido-pyrimidine ring, forming pyrimidine-carboxylic acid derivatives .

  • Hydrolytic stability : The compound is stable in neutral aqueous solutions but degrades under acidic or alkaline conditions via ring-opening .

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: The 3,5-dimethoxybenzoyl group in the target compound introduces significant lipophilicity ($\log P \sim 3.5$ estimated) compared to smaller substituents like ethoxy ($\log P \sim 1.2$) or cyclobutyl ($\log P \sim 2.0$). This enhances membrane permeability but may reduce aqueous solubility .

Synthetic Accessibility :

  • The target compound’s synthesis relies on amide coupling , a robust and scalable method, whereas cyclobutyl and piperidine derivatives require more specialized reagents (e.g., cyclobutyl halides or piperidine nucleophiles) .
  • PA-8 , a pyrido[2,3-d]pyrimidine isomer, demonstrates how ring-positioning (e.g., [2,3-d] vs. [4,3-d]) alters synthetic pathways and biological targeting (e.g., PACAP receptor antagonism) .

The 3,5-dimethoxybenzoyl group may mimic tyrosine or serine residues in kinase-binding pockets, suggesting utility in kinase inhibitor design . Smaller substituents (e.g., ethoxy) are often used to fine-tune metabolic stability, as seen in kinase inhibitors like imatinib derivatives .

Analytical Characterization :

  • All compounds are validated via $^{1}\text{H}$ NMR and HRMS, but the 3,5-dimethoxybenzoyl group introduces distinct aromatic proton signals (δ 6.5–7.0 ppm) and methoxy singlets (δ 3.8 ppm) in NMR, aiding structural confirmation .

Biological Activity

6-(3,5-Dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and research.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3
  • Molecular Weight : 306.35 g/mol

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit potent anticancer properties. For instance, a study highlighted that compounds similar to this compound displayed significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of 0.09±0.0085μM0.09\pm 0.0085\mu M against MCF-7 breast cancer cells and 0.03±0.0056μM0.03\pm 0.0056\mu M against A549 lung cancer cells .

Cell LineIC50 (µM)
MCF-70.09±0.00850.09\pm 0.0085
A5490.03±0.00560.03\pm 0.0056
Colo-2050.01±0.0740.01\pm 0.074
A27800.12±0.0640.12\pm 0.064

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. Specifically, at a concentration of 800μg/mL800\mu g/mL, no bacterial growth was observed against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory activities. The mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This compound's structural features allow it to interact with these molecular targets effectively .

Case Studies

  • Cytotoxicity Study : A study conducted on the cytotoxic effects of thiazolidin-4-one derivatives showed that similar compounds had enhanced biological action against HepG2 and HCT-116 cell lines when compared to standard drugs .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of synthesized pyrimidines against S. aureus and E. coli. The results indicated a concentration-dependent increase in antibacterial activity .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions with biological macromolecules such as proteins and enzymes. This interaction modulates the activity of various cellular pathways involved in inflammation and cancer progression .

Q & A

What are the common synthetic routes for preparing 6-(3,5-dimethoxybenzoyl)-pyrido[4,3-d]pyrimidine derivatives?

Basic Research Focus
A key approach involves brominating a tetrahydropyridine precursor (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) to generate a reactive bromomethyl intermediate. This intermediate reacts with nucleophiles like malononitrile or aryl diazonium salts to form substituted pyrido[4,3-d]pyrimidines . For acylated derivatives like the 3,5-dimethoxybenzoyl group, acylation reactions (e.g., Friedel-Crafts or nucleophilic substitution) with activated benzoyl chlorides under basic conditions may be employed. Purification via recrystallization (e.g., methanol) typically yields products with 55–75% efficiency .

How is the structure of pyrido[4,3-d]pyrimidine derivatives confirmed experimentally?

Basic Research Focus
Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon hybridization, distinguishing fused ring systems and substituents (e.g., methoxy groups at 3,5-positions) .
  • X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and ring conformation, critical for verifying the pyrido[4,3-d]pyrimidine core .
  • FT-IR and UV-Vis : Functional groups (e.g., carbonyls) and electronic transitions are characterized to validate conjugation effects .

How does the pyrido[4,3-d]pyrimidine core influence reactivity compared to other pyridopyrimidine isomers?

Basic Research Focus
The pyrido[4,3-d]pyrimidine core’s fused-ring system exhibits distinct electronic and steric properties. Compared to [2,3-d] or [3,2-d] isomers, the [4,3-d] orientation alters nitrogen atom positioning, affecting nucleophilic/electrophilic sites. For example, the 3,5-dimethoxybenzoyl group at position 6 may experience steric hindrance from adjacent hydrogenated rings, reducing acylation efficiency . Reactivity differences can be probed via comparative DFT studies or substituent-directed synthesis .

How can computational methods like DFT assist in understanding electronic properties of 6-(3,5-dimethoxybenzoyl) derivatives?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO Gaps : ΔE values (~3.9–4.1 eV) indicate charge transfer efficiency, influencing photophysical or redox behavior .
  • Natural Bond Orbital (NBO) Analysis : Reveals hyperconjugation effects (e.g., methoxy group electron donation to the pyrimidine ring) .
  • Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites, guiding derivatization strategies . Experimental validation via UV-Vis and cyclic voltammetry is recommended to reconcile computational and empirical data .

What strategies resolve contradictory biological activity data in pyrido[4,3-d]pyrimidine derivatives?

Advanced Research Focus
Contradictions in bioactivity (e.g., antimicrobial assays) often arise from substituent effects or assay variability. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at benzoyl positions) to isolate contributing factors .
  • Dose-Response Profiling : Test compounds across multiple concentrations to identify non-linear effects .
  • Standardized Assay Protocols : Control variables like bacterial strain selection and solvent systems (e.g., DMSO concentration) to minimize variability .

How do substituents on the benzoyl group affect biological activity?

Advanced Research Focus
Substituents modulate lipophilicity, electron density, and steric bulk, altering target binding. For example:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antimicrobial potency by increasing electrophilicity at the pyrimidine ring .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability due to hydrogen bonding .
  • Bulkier Groups (e.g., isopropyl) : May sterically hinder enzyme active-site interactions, reducing efficacy . Combinatorial libraries and molecular docking simulations can optimize substituent selection .

What parameters optimize synthesis of 6-acyl-substituted pyrido[4,3-d]pyrimidines?

Advanced Research Focus
Critical factors include:

  • Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions during acylation .
  • Catalyst Selection : Lewis acids (e.g., AlCl3_3) accelerate Friedel-Crafts acylation but require strict moisture control .
  • Purification : Gradient recrystallization (e.g., methanol/water) improves purity, while column chromatography resolves closely related byproducts .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via dialysis .

How do tautomeric forms of pyrido[4,3-d]pyrimidine impact analytical interpretations?

Advanced Research Focus
Tautomerism (e.g., keto-enol equilibria) complicates NMR and mass spectrometry data. Strategies include:

  • Variable Temperature NMR : Identifies tautomeric shifts by observing signal coalescence at elevated temperatures .
  • Deuterium Exchange Experiments : Detect exchangeable protons (e.g., NH groups) to confirm tautomeric states .
  • Computational Modeling : DFT-optimized tautomers predict dominant forms in solution, guiding spectral assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.